(S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS 1124369-40-9) is a high-purity, conformationally constrained β-amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis and peptidomimetic design[1]. As a rigid structural analog of β-proline, it provides a well-defined spatial orientation critical for target binding affinity. Procuring this compound as a hydrochloride salt rather than a zwitterionic free base ensures superior solid-state stability, predictable stoichiometry, and enhanced solubility in polar organic solvents, making it an optimal precursor for reproducible scale-up in amide coupling and foldamer assembly workflows [2].
Substituting (S)-pyrrolidine-3-carboxylic acid hydrochloride with its racemic equivalent, the (R)-enantiomer, or the free base form introduces severe process and performance liabilities [1]. Utilizing the free base (CAS 72580-53-1) often results in handling difficulties due to its hygroscopicity and lower solubility in standard peptide coupling solvents, leading to variable reaction kinetics . Furthermore, substituting with the racemic hydrochloride salt necessitates costly, yield-depleting downstream chiral resolution, capping maximum theoretical yields at 50%. Using the (R)-enantiomer completely alters the spatial trajectory of the resulting API, destroying target binding affinity or disrupting the intended secondary structure (e.g., PPII helix mimicry) in foldamer applications [1].
Utilizing pre-resolved (S)-pyrrolidine-3-carboxylic acid hydrochloride directly bypasses the severe yield penalties associated with late-stage chiral resolution. When racemic pyrrolidine-3-carboxylic acid is used in API synthesis, the maximum theoretical yield of the desired enantiomeric product is capped at 50%, with practical yields often falling below 35% after fractional crystallization or chiral chromatography. Procuring the enantiopure (S)-HCl salt (>98% ee) guarantees near-quantitative utilization of the building block in stereoselective pathways, drastically reducing waste and raw material costs at scale.
| Evidence Dimension | Maximum theoretical yield of (S)-configured API intermediate |
| Target Compound Data | 100% theoretical utilization of the chiral center (>98% ee starting material) |
| Comparator Or Baseline | Racemic starting material (capped at 50% theoretical yield) |
| Quantified Difference | >50% improvement in theoretical yield and elimination of chiral chromatography steps |
| Conditions | Industrial scale-up of stereospecific API synthesis |
Purchasing the enantiopure building block shifts the cost burden away from inefficient downstream purification, lowering the overall cost of goods sold (COGS) for chiral APIs.
The procurement of the hydrochloride salt of (S)-pyrrolidine-3-carboxylic acid provides a distinct process advantage over the zwitterionic free base [1]. While the free base exhibits limited solubility in standard peptide coupling solvents and is prone to moisture absorption, the HCl salt presents as a highly crystalline solid with predictable stoichiometry and rapid dissolution in polar solvents. This translates to more reproducible molarity in coupling reactions and eliminates the need for pre-activation dissolution steps .
| Evidence Dimension | Processability and Solid-State Handling |
| Target Compound Data | Highly crystalline HCl salt with predictable solubility in polar aprotic media |
| Comparator Or Baseline | Zwitterionic free base (CAS 72580-53-1) |
| Quantified Difference | Elimination of hygroscopic variability and improved dissolution kinetics |
| Conditions | Standard ambient storage and amide coupling preparation |
Procuring the HCl salt streamlines synthetic workflows by ensuring accurate weighing and immediate solvent compatibility, directly reducing batch-to-batch variability.
In the synthesis of β-peptide oligomers, the absolute configuration of the pyrrolidine ring dictates the macroscopic secondary structure [1]. Research demonstrates that oligomers constructed from enantiopure (S)-pyrrolidine-3-carboxylic acid derivatives adopt highly specific, stable helical conformations (such as PPII helix mimics) that are impossible to achieve with racemic mixtures. The high enantiomeric excess of this specific building block ensures that structural propagation occurs without the chain-terminating or helix-breaking defects introduced by (R)-enantiomer contamination [1].
| Evidence Dimension | Helical structure formation in β-peptides |
| Target Compound Data | >98% ee (S)-enantiomer yields uniform, predictable circular dichroism (CD) signatures for oligomers |
| Comparator Or Baseline | Racemic or (R)-contaminated mixtures |
| Quantified Difference | 100% loss of uniform helical secondary structure with racemic substitution |
| Conditions | Circular dichroism (CD) structural analysis of β-proline oligomers in solution |
For buyers synthesizing conformationally constrained therapeutics, starting with >98% ee (S)-isomer is an absolute requirement to achieve the target biological activity and avoid complete synthetic failure.
Leveraging the strict stereospecificity and predictable secondary structure induction detailed in Section 3, this compound is ideal for synthesizing β-peptides and foldamers mimicking PPII helices. The (S)-configuration ensures proper spatial alignment, while the HCl salt form facilitates reproducible amide coupling [1].
As a rigid pharmacophore, the enantiopure pyrrolidine core is utilized in targeting GPCRs and proteases. Procuring the pre-resolved (S)-HCl salt prevents the >50% yield loss associated with racemic starting materials, ensuring cost-effective scale-up for clinical candidates .
The combination of a secondary amine and a carboxylic acid on a rigid chiral ring makes this compound an excellent precursor for bidentate ligands and organocatalysts. The high crystallinity and purity of the HCl salt ensure precise catalyst loading without moisture-induced degradation .